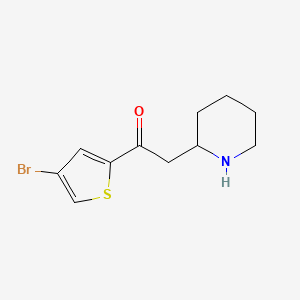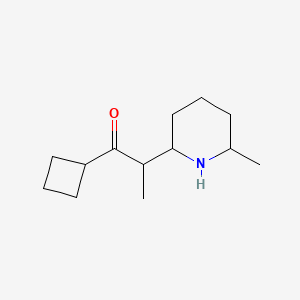
1-Cyclobutyl-2-(6-methylpiperidin-2-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-Cyclobutyl-2-(6-methylpiperidin-2-yl)propan-1-one involves several steps. One common synthetic route includes the reaction of cyclobutyl ketone with 6-methylpiperidine under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve scaling up this reaction with optimized conditions to achieve higher yields and purity .
Analyse Chemischer Reaktionen
1-Cyclobutyl-2-(6-methylpiperidin-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
1-Cyclobutyl-2-(6-methylpiperidin-2-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Researchers study its effects on biological systems to understand its potential as a pharmacological agent.
Medicine: It may be investigated for its potential therapeutic properties.
Industry: The compound can be used in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of 1-Cyclobutyl-2-(6-methylpiperidin-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of the research .
Vergleich Mit ähnlichen Verbindungen
1-Cyclobutyl-2-(6-methylpiperidin-2-yl)propan-1-one can be compared with other similar compounds, such as:
1-Cyclobutyl-2-(6-methylpiperidin-2-yl)ethanone: This compound has a similar structure but differs in the length of the carbon chain.
Cyclobutyl ketone derivatives: These compounds share the cyclobutyl group but have different substituents on the ketone.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C13H23NO |
|---|---|
Molekulargewicht |
209.33 g/mol |
IUPAC-Name |
1-cyclobutyl-2-(6-methylpiperidin-2-yl)propan-1-one |
InChI |
InChI=1S/C13H23NO/c1-9-5-3-8-12(14-9)10(2)13(15)11-6-4-7-11/h9-12,14H,3-8H2,1-2H3 |
InChI-Schlüssel |
XMMIDFNRZAHLQL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC(N1)C(C)C(=O)C2CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


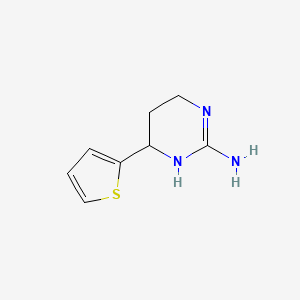
![Propanoic acid, 2,2-dimethyl-, 3-[(1R,2R)-2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]cyclopropyl]-4-hydroxyphenyl ester, rel-](/img/structure/B13067622.png)
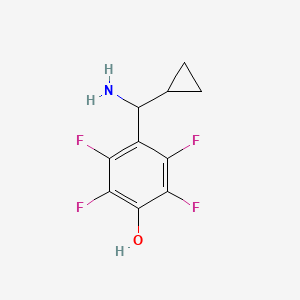
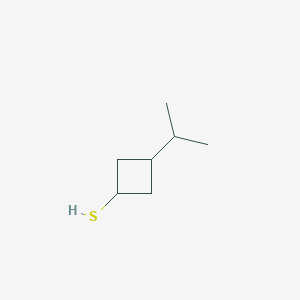
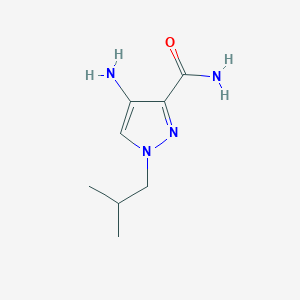
![1-Fluoro-3-[(2-fluorophenyl)amino]propan-2-ol](/img/structure/B13067642.png)
![3-Bromo-6-ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13067644.png)
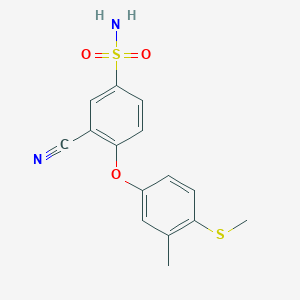
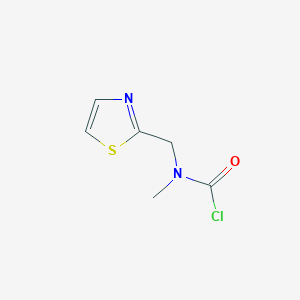

![1-[2-(Thiomorpholin-4-YL)ethyl]-1H-pyrazol-3-amine](/img/structure/B13067653.png)
![4-Chloro-1-[(thiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13067658.png)
